4-Bromo-2-(isopropylamino)benzonitrile
Description
Contextual Significance as a Chemical Compound
Substituted benzonitriles, the chemical class to which 4-Bromo-2-(isopropylamino)benzonitrile belongs, are widely recognized for their utility as precursors in the development of pharmaceuticals and functional materials. The nitrile group can be readily converted into other functional groups such as amines or carboxylic acids, making these compounds highly adaptable for creating a diverse range of molecular architectures.
The presence of a bromine atom on the aromatic ring is particularly significant. It provides a reactive site for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. This reactivity allows for the straightforward attachment of other molecular fragments, a crucial step in the synthesis of complex target molecules.
Overview of Existing Research Trajectories
While dedicated research focusing exclusively on this compound is still nascent, the existing research on analogous compounds provides clear indicators of its likely investigative paths. The primary trajectory for this compound is its use as an intermediate in the synthesis of bioactive molecules. For instance, related 2-aminobenzonitrile (B23959) derivatives have been investigated for their potential as IRAK4 inhibitors, which are targets for treating autoimmune diseases and cancers. mdpi.comchemicalbook.com
Furthermore, the general class of substituted benzonitriles has been employed in the synthesis of androgen receptor antagonists, highlighting a potential application in the development of treatments for prostate cancer. aaronchem.com Research on similar structures, such as 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, has also shown promise in developing new antibacterial agents. nih.gov
Another avenue of research is in materials science. Benzonitrile (B105546) derivatives are integral to the synthesis of various functional materials, including dyes and ligands for catalysis.
Objectives and Scope of Academic Investigation
The principal objective of academic investigation into this compound is to explore its synthetic utility and potential as a scaffold for new chemical entities. The scope of this investigation typically includes:
Development of efficient synthesis routes: Researchers are interested in establishing reliable and high-yielding methods for the preparation of this compound. A common approach for synthesizing similar substituted benzonitriles involves the Sandmeyer reaction, which converts an amino group on a benzene (B151609) ring into a nitrile group via a diazonium salt intermediate. hoffmanchemicals.com
Exploration of its reactivity: A key focus is to understand and utilize the reactivity of the different functional groups present in the molecule. This includes the transformation of the nitrile group and the participation of the bromo-substituted ring in cross-coupling reactions.
Synthesis of novel derivatives: The compound serves as a starting material for the creation of new molecules with potentially valuable biological or physical properties. These derivatives are then typically screened for specific activities.
Key Structural Features and Their Research Relevance
The specific arrangement of functional groups in this compound is what defines its research relevance. Each component plays a distinct role in its chemical behavior and potential applications.
| Feature | Description | Research Relevance |
| Benzonitrile Core | A benzene ring substituted with a nitrile (-C≡N) group. | The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring provides a stable scaffold. |
| 4-Bromo Substituent | A bromine atom located at the para position relative to the nitrile group. | Acts as a key reactive handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
| 2-Isopropylamino Substituent | An isopropylamino [-NHCH(CH₃)₂] group at the ortho position to the nitrile group. | This group can influence the electronic properties of the benzene ring and participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems. |
The combination of an electron-withdrawing nitrile group and a halogen atom, along with an amino substituent, creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations.
Properties
IUPAC Name |
4-bromo-2-(propan-2-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVAKTNKNMKYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259659 | |
| Record name | 4-Bromo-2-[(1-methylethyl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954226-99-4 | |
| Record name | 4-Bromo-2-[(1-methylethyl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954226-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[(1-methylethyl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(isopropylamino)benzonitrile | |
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Synthetic Strategies and Methodologies for 4 Bromo 2 Isopropylamino Benzonitrile
Direct Synthesis Pathways
Direct synthesis pathways aim to construct the 4-Bromo-2-(isopropylamino)benzonitrile framework in a limited number of steps, often by forming one of the key carbon-halogen or carbon-nitrogen bonds on a pre-functionalized benzene (B151609) ring.
Precursor-Based Coupling Reactions
Modern organometallic chemistry offers powerful tools for the formation of C-N bonds, providing a direct route to this compound from halogenated precursors. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are particularly suitable for this purpose.
A hypothetical yet chemically sound approach involves the selective amination of a dihalogenated benzonitrile (B105546). For instance, starting with a precursor like 4-bromo-2-chlorobenzonitrile, a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand could facilitate the coupling reaction with isopropylamine (B41738). The greater lability of the C-Cl bond compared to the C-Br bond under these conditions can allow for selective substitution at the C2 position.
Table 1: Hypothetical Precursor-Based Coupling Reaction
| Precursor | Reagent | Catalyst System (Example) | Expected Product |
| 4-Bromo-2-chlorobenzonitrile | Isopropylamine | Pd₂(dba)₃, XPhos, NaOt-Bu | This compound |
| 2,4-Dibromobenzonitrile (B2739343) | Isopropylamine | Pd(OAc)₂, BINAP, Cs₂CO₃ | This compound |
This strategy hinges on achieving high regioselectivity, which can be influenced by the choice of catalyst, ligand, base, and reaction conditions.
Multistep Synthesis Routes
Multistep synthesis provides a robust and often more practical approach, allowing for the careful and sequential introduction of the required functional groups. The order of reactions is critical and is dictated by the directing effects of the substituents. libretexts.orgscribd.com A logical and efficient sequence can be designed by starting with a simpler, commercially available benzonitrile derivative.
One effective multistep strategy begins with the protection of an amino group, followed by electrophilic bromination and, finally, alkylation.
A Proposed Multistep Synthetic Route:
Protection: The synthesis can commence with 2-aminobenzonitrile (B23959). The primary amine is first protected, for example, through acetylation with acetic anhydride (B1165640) to form 2-acetamidobenzonitrile. This step is crucial because the resulting acetamido group is a strong ortho-, para-director, which will guide the subsequent bromination. scribd.com
Bromination: The 2-acetamidobenzonitrile is then subjected to electrophilic aromatic substitution using a brominating agent. Due to the powerful directing effect of the acetamido group, bromine is selectively introduced at the para position (C4), yielding 4-bromo-2-acetamidobenzonitrile.
Deprotection: The acetyl protecting group is subsequently removed via hydrolysis under acidic or basic conditions to reveal the free amine, resulting in 4-bromo-2-aminobenzonitrile.
Alkylation: The final isopropyl group is introduced onto the C2 amino group. This can be achieved through methods such as reductive amination with acetone (B3395972) and a reducing agent (e.g., sodium cyanoborohydride) or by direct N-alkylation using an isopropyl halide (e.g., 2-bromopropane).
Table 2: Summary of a Plausible Multistep Synthesis
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1. Protection | 2-Aminobenzonitrile | Acetic anhydride, pyridine | 2-Acetamidobenzonitrile |
| 2. Bromination | 2-Acetamidobenzonitrile | Br₂ in acetic acid | 4-Bromo-2-acetamidobenzonitrile |
| 3. Deprotection | 4-Bromo-2-acetamidobenzonitrile | Aqueous HCl, heat | 4-Bromo-2-aminobenzonitrile |
| 4. Alkylation | 4-Bromo-2-aminobenzonitrile | Acetone, NaBH₃CN, acid catalyst | This compound |
This sequence illustrates a classic synthetic design where substituent effects are leveraged to control regiochemistry, a common paradigm in the synthesis of complex aromatic compounds. libretexts.org
Functional Group Interconversions and Derivatization from Related Benzonitriles
This section explores synthetic routes that start from benzonitriles already possessing some of the desired functionalities. These methods focus on the final key transformations to arrive at the target molecule.
Selective Bromination Techniques
A direct approach involves the selective bromination of 2-(isopropylamino)benzonitrile (B172276). The success of this method relies on controlling the regioselectivity of the electrophilic substitution.
In the precursor molecule 2-(isopropylamino)benzonitrile, the substituent effects on the aromatic ring are well-defined. The isopropylamino group (-NHCH(CH₃)₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org Conversely, the nitrile group (-CN) is a deactivating group and a meta-director. The activating nature of the amino group dominates, making the position para to it (C4) the most favorable site for electrophilic attack.
Therefore, the direct bromination of 2-(isopropylamino)benzonitrile is expected to be highly regioselective. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, where the aromatic ring attacks the electrophile (e.g., Br⁺). masterorganicchemistry.commsu.edu
Table 3: Reagents for Electrophilic Bromination
| Brominating Agent | Typical Conditions |
| Bromine (Br₂) | Acetic acid or CH₂Cl₂ solvent, room temperature |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF solvent, often with an acid catalyst |
| Zeolite Catalysts | Zeolites like HY or HMor can be used with Br₂ to enhance para-selectivity, though less critical here due to innate substrate control. google.com |
The reaction involves the attack of the π-electrons of the benzene ring on the bromine atom, leading to a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. msu.edu
The Sandmeyer reaction provides a classic and reliable method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide. wikipedia.orgnih.gov This strategy would be employed starting from 4-amino-2-(isopropylamino)benzonitrile.
The process occurs in two distinct stages:
Diazotization: The precursor, 4-amino-2-(isopropylamino)benzonitrile, is treated with a cold solution (0–5 °C) of sodium nitrite (B80452) (NaNO₂) in a strong acid, such as hydrobromic acid (HBr). This converts the primary amino group at C4 into a diazonium salt (-N₂⁺).
Displacement: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). chemicalbook.com The copper salt catalyzes the displacement of the diazonio group by a bromide ion, releasing nitrogen gas and forming the desired 4-bromo product. wikipedia.org The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org
Recent advancements have introduced alternative conditions, including electrochemical methods that can offer milder reaction pathways. pku.edu.cn
Table 4: General Steps for Sandmeyer Bromination
| Step | Action | Reagents | Temperature |
| 1. Diazotization | Formation of diazonium salt | NaNO₂, aqueous HBr | 0–5 °C |
| 2. Sandmeyer Reaction | Displacement of diazonium group | CuBr | 0–20 °C, then warming to room temperature |
This method is particularly valuable when direct bromination is not feasible or gives poor yields, offering a powerful alternative for functional group interconversion.
Introduction and Modification of the Nitrile Moiety
The nitrile group (–C≡N) is a versatile functional group in organic synthesis and its introduction into the benzene ring is a critical step in forming the target compound. scielo.brsnnu.edu.cn
Cyanation Reactions
Cyanation reactions are fundamental to the synthesis of benzonitriles. taylorandfrancis.com A primary method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This process typically starts with an appropriately substituted aniline (B41778), such as 4-bromo-2-isopropylaniline. The aniline is first diazotized using a nitrite source, like sodium nitrite, in the presence of a strong acid. chemicalbook.com The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group. taylorandfrancis.comchemicalbook.com
Another approach involves the palladium-catalyzed cyanation of aryl halides. scielo.br For instance, a precursor like 1,4-dibromo-2-isopropylaminobenzene could potentially be selectively cyanated at one of the bromine positions using a cyanide source such as zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst. organic-chemistry.org The choice of ligands and reaction conditions is crucial to control the regioselectivity of the cyanation.
The following table summarizes representative cyanation reactions applicable to the synthesis of benzonitrile derivatives.
Table 1: Representative Cyanation Methodologies
| Reaction Type | Starting Material Example | Reagents | Key Features |
|---|---|---|---|
| Sandmeyer Reaction | Substituted Aniline | 1. NaNO₂, Acid 2. CuCN | Converts primary aromatic amines to nitriles via a diazonium salt intermediate. chemicalbook.com |
Nitrile Group Transformations
While direct cyanation is common, the nitrile group can also be derived from other functional groups. One of the most established methods is the dehydration of a primary amide. libretexts.org In the context of synthesizing this compound, this would involve preparing the corresponding amide, 4-bromo-2-(isopropylamino)benzamide, and subsequently treating it with a dehydrating agent like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or cyanuric chloride. libretexts.orglibretexts.orgyoutube.com
Conversely, once formed, the nitrile group in this compound can undergo further transformations. While not leading to the target compound itself, these reactions highlight the nitrile's synthetic utility. For example, acid or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid, yielding 4-bromo-2-(isopropylamino)benzoic acid. nih.govgoogle.comresearchgate.net Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, would yield a primary amine, (4-bromo-2-(isopropylamino)phenyl)methanamine. ncert.nic.inlibretexts.org
Installation and Manipulation of the Isopropylamino Group
The introduction of the secondary isopropylamino group is another key synthetic challenge that can be addressed through several reliable methods.
Amination Reactions (e.g., Nucleophilic Aromatic Substitution with Amines)
Nucleophilic aromatic substitution (SNAᵣ) is a powerful method for installing an amino group onto an activated aromatic ring. chemistrysteps.comlibretexts.orglibretexts.org The synthesis of this compound can be efficiently achieved starting from a precursor like 4-bromo-2-fluorobenzonitrile (B28022). The fluorine atom, being a good leaving group and activating the ring for nucleophilic attack, can be displaced by isopropylamine. chemistrysteps.comyoutube.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride (B91410) generated. The electron-withdrawing nitrile group ortho to the fluorine atom facilitates this substitution. libretexts.org
Table 2: Nucleophilic Aromatic Substitution for Amination
| Starting Material | Nucleophile | Conditions | Product |
|---|
Reductive Amination Pathways
Reductive amination provides an alternative route to form the isopropylamino group. masterorganicchemistry.comorganic-chemistry.org This process would typically involve the reaction of a ketone (acetone) with an amino-substituted benzonitrile, such as 4-bromo-2-aminobenzonitrile. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comresearchgate.net
This two-step, one-pot procedure is highly versatile and widely used for the synthesis of secondary and tertiary amines. harvard.eduresearchgate.net
Amide Reduction to Amines
Although less direct for this specific target, the reduction of an amide can also be used to form C-N bonds. This would involve first forming an N-isopropyl amide, for example, by acylating isopropylamine with 4-bromobenzoyl chloride to give 4-bromo-N-isopropylbenzamide. The subsequent reduction of this amide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding amine. ncert.nic.in However, this pathway is more complex for the synthesis of this compound because it requires subsequent introduction of the nitrile group.
Catalytic Approaches in Synthesis
The introduction of the isopropylamino group onto the benzonitrile scaffold is most effectively achieved through modern catalytic cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. nih.gov This palladium-catalyzed reaction is particularly well-suited for coupling aryl halides with amines.
A plausible and commonly employed synthetic route to this compound involves the reaction of a di-halogenated benzonitrile precursor, such as 2,4-dibromobenzonitrile or 4-bromo-2-chlorobenzonitrile, with isopropylamine. The success of this transformation heavily relies on the selection of an appropriate palladium catalyst system, which typically consists of a palladium precursor and a specialized phosphine ligand.
The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. nih.gov
Several generations of phosphine ligands have been developed to enhance the efficiency and scope of the Buchwald-Hartwig amination. Bulky and electron-rich biaryl phosphine ligands are often favored as they promote the crucial reductive elimination step and stabilize the palladium catalyst. sigmaaldrich.com The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃), selected based on the reactivity of the substrates and the specific ligand used.
While specific, detailed research findings exclusively for the synthesis of this compound are not extensively documented in publicly available literature, data from analogous reactions provide valuable insights into potential reaction conditions. For instance, the amination of related bromobenzonitrile derivatives often utilizes palladium catalysts in conjunction with specialized ligands to achieve high yields.
Table 1: Representative Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | High |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | Good to High |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | High |
This table presents typical conditions for Buchwald-Hartwig amination reactions of aryl bromides and is illustrative of potential systems for the synthesis of this compound. Actual yields would be compound-specific.
Sustainable and Green Chemistry Considerations in Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.
Solvent Selection: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvent alternatives is a key aspect of sustainable chemistry. frontiersin.orgnih.gov For palladium-catalyzed cross-coupling reactions, solvents like water, ionic liquids, or biosolvents are being investigated. frontiersin.org Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. frontiersin.org The use of surfactants or co-solvents can be necessary to overcome the solubility challenges of organic substrates in aqueous media. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also emerged as promising green reaction media. nih.gov
Catalyst Efficiency and Recyclability: The use of highly efficient catalysts at low loadings minimizes waste and the potential for product contamination with residual metals. The development of recyclable catalysts is a significant step towards more sustainable chemical production. nih.gov Heterogeneous catalysts, where the catalytic species is supported on a solid material, can be more easily separated from the reaction mixture and reused. nih.gov For instance, palladium nanoparticles supported on materials like alumina (B75360) (Al₂O₃) have been shown to be effective and recyclable in related coupling reactions. frontiersin.org
Atom Economy and Waste Reduction: A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. The Buchwald-Hartwig amination, being a coupling reaction, generally has good atom economy. However, the generation of stoichiometric amounts of salt byproducts from the base used is a drawback. Minimizing waste can also be achieved by designing synthetic routes with fewer steps. For example, a direct amination of a suitable precursor is preferable to a multi-step sequence involving protection and deprotection steps. researchgate.net
Energy Efficiency: Conducting reactions at lower temperatures and for shorter durations reduces energy consumption. The development of highly active catalyst systems that operate under milder conditions is a continuous area of research. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net
Table 2: Green Chemistry Considerations for the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Safer Solvents | Use of water, ionic liquids, or deep eutectic solvents. frontiersin.orgnih.gov | Reduced toxicity, flammability, and environmental impact. |
| Catalyst Efficiency | High-turnover palladium catalysts at low loadings. | Minimized metal waste and cost. |
| Renewable Feedstocks | Exploration of bio-based starting materials (if applicable). | Reduced reliance on fossil fuels. |
| Waste Prevention | Optimization of reactions to maximize yield and minimize byproducts. | Less waste for treatment and disposal. |
| Atom Economy | Utilizing reactions with high atom economy, like coupling reactions. | Efficient use of starting materials. |
| Catalyst Recycling | Use of heterogeneous or supported catalysts. nih.govnih.gov | Reduced cost and environmental burden of catalyst waste. |
| Energy Efficiency | Development of catalysts active at lower temperatures; use of microwave heating. researchgate.net | Lower energy consumption and carbon footprint. |
By integrating these catalytic and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and high-yielding but also environmentally responsible.
Chemical Reactivity and Mechanistic Elucidation of 4 Bromo 2 Isopropylamino Benzonitrile
Reactivity of the Aryl Bromine Substituent
The bromine atom on the aromatic ring of 4-bromo-2-(isopropylamino)benzonitrile is the primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the other substituents on the ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromine of this compound serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. While specific documented examples for this compound are not prevalent in widely indexed literature, related compounds like 4-bromobenzonitrile (B114466) readily undergo this reaction. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. For this compound, the reaction with an arylboronic acid would be expected to proceed under standard Suzuki conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This table represents typical conditions for this reaction type, as specific data for this compound is not available.
| Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 |
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The reaction mechanism involves the oxidative addition of palladium(0) to the aryl bromide, followed by migratory insertion of the alkene and subsequent beta-hydride elimination.
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, involving the reaction of an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Given the reactivity of other aryl bromides, this compound is expected to be a viable substrate for both Heck and Sonogashira couplings.
Table 2: Representative Conditions for Heck and Sonogashira Coupling of Aryl Bromides Note: This table represents typical conditions for these reaction types, as specific data for this compound is not available.
| Reaction | Catalyst | Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Heck | Pd(OAc)₂ | - | Et₃N | DMF or NMP |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. While specific examples involving this compound are not readily found, related bromoarenes have been successfully coupled using Negishi conditions. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions.
Copper-Catalyzed Transformations
Copper-catalyzed reactions provide an alternative to palladium-based methods for certain transformations. While specific copper-catalyzed reactions with this compound are not detailed in the available literature, copper catalysis is broadly used for reactions like the Ullmann condensation and cyanation reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups. In this compound, the nitrile group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. The presence of the electron-donating isopropylamino group, however, may somewhat deactivate the ring compared to a substrate with only electron-withdrawing groups.
The mechanism proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. While specific studies on this compound are scarce, related compounds like 4-bromo-5-nitrophthalonitrile undergo nucleophilic substitution of the bromine atom.
Reactivity of the Nitrile Functional Group
The cyano group (C≡N) is a versatile functional moiety capable of undergoing a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. Its reactivity in this compound is modulated by the electronic effects of the bromo and isopropylamino substituents on the phenyl ring.
Hydrolysis and Amidation Pathways
The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849) or an amine. This process can be catalyzed by either acid or base. youtube.com
Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, forming an intermediate that, upon protonation (e.g., from water), yields an amide. youtube.com For this compound, this would result in the formation of 4-Bromo-2-(isopropylamino)benzamide. Mild basic conditions may allow for the isolation of this amide intermediate. youtube.comresearchgate.net However, more vigorous conditions, such as heating with a strong base, will drive the reaction forward to produce 4-Bromo-2-(isopropylamino)benzoic acid (as its carboxylate salt) and ammonia. youtube.com
Under acidic conditions, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. acs.org The subsequent tautomerization and further hydrolysis of the resulting imidic acid lead to the formation of the corresponding carboxylic acid, in this case, 4-Bromo-2-(isopropylamino)benzoic acid, and the ammonium (B1175870) ion.
An interesting pathway for ortho-aminobenzonitriles involves electrochemically induced hydration. This method can facilitate the synthesis of quinazolinones by first hydrating the nitrile group to an amide, which then participates in subsequent cyclization reactions. rsc.org
Reduction to Primary Amines
The nitrile group can be readily reduced to a primary amine, providing a synthetic route to benzylamine (B48309) derivatives. A variety of reducing agents can accomplish this transformation.
A mild and efficient method involves the use of diisopropylaminoborane (B2863991) (BH₂N(iPr)₂) with a catalytic amount of lithium borohydride (B1222165) (LiBH₄). rsc.orgacs.org This system is effective for reducing a wide range of aromatic nitriles. The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. Benzonitriles with electron-withdrawing groups tend to react faster and give higher yields compared to those with electron-donating groups, which may require heating. rsc.orgacs.org Given that this compound contains both an electron-withdrawing bromine atom and an electron-donating isopropylamino group, its reactivity would be moderate.
Another effective method is the use of ammonia-borane (H₃N-BH₃) activated by titanium tetrachloride (TiCl₄) at room temperature. This system has been shown to reduce various substituted benzonitriles, including halogenated ones, to the corresponding benzylamines in good yields without dehalogenation. patsnap.com
The table below summarizes potential conditions for the reduction of the nitrile group.
| Reagent System | General Conditions | Key Features | Reference |
|---|---|---|---|
| Diisopropylaminoborane / cat. LiBH₄ | Ambient or reflux in THF | Reduces a wide variety of nitriles; faster with electron-withdrawing groups. | rsc.orgacs.org |
| Ammonia-borane / TiCl₄ | Diethyl ether, 0 °C to room temp. | Effective for halogenated benzonitriles without dehalogenation. | patsnap.com |
| Catalytic Hydrogenation (e.g., Ru₃(CO)₁₂/Xantphos) | High pressure and temperature | Can be used for dehydrogenative coupling reactions leading to quinazolines. | organic-chemistry.org |
Cycloaddition Reactions Involving the Nitrile
The nitrile group itself is not typically a reactive participant in common cycloaddition reactions. However, it can be readily converted into a nitrile oxide (R-C≡N⁺-O⁻), which is a highly reactive 1,3-dipole. Nitrile oxides undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocycles like isoxazolines and isoxazoles, respectively. akademisains.gov.my
For this compound, this transformation would first involve oxidation to the corresponding this compound N-oxide. This reactive intermediate could then be trapped in situ with an alkene. The regioselectivity of such cycloadditions is governed by Frontier Molecular Orbital (FMO) theory, with the reaction typically yielding 3,5-disubstituted isoxazolines. akademisains.gov.myorganic-chemistry.org This synthetic strategy offers a powerful method for introducing heterocyclic fragments into the molecular structure. rsc.org
Reactivity of the Isopropylamino Moiety
The secondary amine (isopropylamino group) is a nucleophilic center and can participate in reactions typical of secondary amines, such as alkylation and acylation. Its reactivity is influenced by the steric hindrance from the isopropyl group and the electronic properties of the substituted benzene (B151609) ring.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the isopropylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents. A common method for N-alkylation is the reaction with alkyl halides. However, a more sustainable and modern approach involves the use of alcohols as alkylating agents, catalyzed by transition metals like cobalt or iron, which proceeds via a "borrowing hydrogen" mechanism. nih.govtubitak.gov.tr For instance, reacting this compound with an alcohol in the presence of a suitable catalyst could yield the corresponding tertiary amine, with water as the only byproduct. nih.gov Alternatively, tosylates can be used as alkylating agents in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. akademisains.gov.my
N-Acylation: The isopropylamino group can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). These reactions are typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl). nih.gov For stronger nucleophiles, the acylation can sometimes proceed without a catalyst. nih.gov The reaction of this compound with an acyl chloride would yield an N-acyl-N-isopropyl-2-cyano-5-bromoaniline.
Cyclization Reactions Leading to Fused Heterocycles
The ortho disposition of the isopropylamino and nitrile groups is a key structural feature that enables intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinazolines and their derivatives. These compounds are of significant interest in medicinal chemistry.
A variety of synthetic strategies have been developed that utilize ortho-aminobenzonitriles as precursors. For example, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can produce 4-arylquinazolines. organic-chemistry.org Another approach involves the reaction of the ortho-aminobenzonitrile with a Grignard reagent followed by treatment with an isothiocyanate to yield N,4-disubstituted quinazoline-2-thiones, which can be further elaborated.
Transition-metal-free methods are also prevalent. An efficient synthesis of 2,4-disubstituted quinazolines can be achieved through the reaction of 2-aminobenzophenones (formed in situ from 2-aminobenzonitriles) with other nitriles under Lewis acid catalysis (e.g., TMSOTf). Furthermore, electrochemical methods have been developed where the ortho-aminobenzonitrile reacts with an aldehyde in water to form substituted quinazolinones, a process initiated by the cathodic hydration of the nitrile group. rsc.org
The table below highlights some of the cyclization reactions applicable to ortho-aminobenzonitrile scaffolds.
| Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| o-Aminobenzonitrile, Aldehyde | Electrochemical, H₂O | Substituted Quinazolinone | rsc.org |
| o-Aminobenzonitrile, Triethyl orthocarboxylate, Boronic acid | Pd(II) catalyst | 4-Arylquinazoline | organic-chemistry.org |
| o-Aminobenzonitrile, Grignard reagent, Isothiocyanate | NaOH, H₂O | N,4-Disubstituted Quinazoline | |
| o-Aminobenzonitrile, Secondary amide | Trimethylsilyl polyphosphate (PPSE) | N³-Substituted Quinazolin-4(3H)-imine | rsc.org |
Protonation and Acid-Base Behavior
The acid-base properties of this compound are primarily determined by the basicity of the amino group and the electronic effects of the substituents on the benzene ring. The isopropylamino group is a basic center, capable of accepting a proton. The basicity of this compound is influenced by the interplay of the electron-donating nature of the alkylamino group and the electron-withdrawing effects of the bromo and cyano substituents.
A study on the basicity of 2-substituted benzonitriles using density functional theory (DFT) calculations revealed that the "ortho effect," the difference in basicity compared to the 4-substituted isomer, is not negligible and can be significant (up to 25 kJ mol⁻¹). researchgate.net In unprotonated molecules, this effect is largely steric in nature. researchgate.net However, upon protonation, the polar properties of the substituents become the dominant factor. researchgate.net For substituents like the amino group, weak hydrogen bonds can also form in the unprotonated nitrile. researchgate.net
In the case of this compound, the isopropylamino group at the ortho position can sterically interact with the cyano group, potentially affecting its basicity. The electron-withdrawing bromo group at the para position further modulates the electron density on the aromatic ring and, consequently, the basicity of the amino group.
Studies on the acid hydrolysis of substituted benzonitriles in sulfuric acid have shown that the reaction mechanism and the role of substituents can vary with the acid concentration. yu.edu.joznaturforsch.com In moderately concentrated acid (e.g., 10.0 M H₂SO₄), the rate of hydrolysis of m-substituted benzonitriles is enhanced by electron-releasing groups, suggesting that protonation is the slower, rate-determining step. yu.edu.jo In highly concentrated acid (e.g., 18.2 M H₂SO₄), the trend is reversed, and electron-withdrawing groups accelerate the reaction, indicating that the nucleophilic attack of water on the protonated nitrile is rate-determining. yu.edu.jo While these studies focus on meta and para-substituted benzonitriles, they provide a framework for understanding the potential acid-catalyzed reactions of this compound.
Investigations into Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically on this compound are not extensively reported in the available literature. However, insights can be drawn from studies on related 2-aminobenzonitrile (B23959) derivatives and general principles of organic reaction mechanisms.
Transition State Characterization
The characterization of transition states is crucial for understanding reaction mechanisms and predicting reactivity. For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the cyano and amino groups, computational methods like DFT are valuable tools.
For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, the transition state would involve the formation of a Meisenheimer complex. The stability of this intermediate, and thus the energy of the transition state leading to it, would be influenced by the electronic properties of the isopropylamino and cyano groups.
In the context of palladium-catalyzed reactions, which are common for aryl halides, the transition states would involve various organopalladium species. For example, in a Suzuki coupling, the transition state for the transmetalation step would involve the transfer of an organic group from a boron reagent to the palladium center coordinated to the benzonitrile (B105546) derivative.
Reaction Pathway Mapping
Mapping the reaction pathway involves identifying all intermediates and transition states connecting reactants to products. For a multifunctional molecule like this compound, multiple reaction pathways are often possible.
For example, in the synthesis of heterocyclic compounds from 2-aminobenzonitriles, tandem reactions are often employed. A study on the Ru(II)-catalyzed synthesis of quinazolinones from 2-aminobenzonitriles and alcohols proposed a metal-ligand cooperative mechanism based on DFT studies and control experiments. rsc.org This highlights the complexity of reaction pathways that can be involved.
Another example is the base-promoted reaction of 2-aminobenzonitriles with ynones to form 4-aminoquinolines. cardiff.ac.uk Experimental evidence, such as the lack of inhibition by a radical scavenger, suggested an ionic pathway involving aza-Michael addition followed by intramolecular annulation, ruling out a radical or a [4+2] cycloaddition mechanism. cardiff.ac.uk
Influence of Solvent and Catalyst on Reaction Outcomes
The solvent and catalyst play a pivotal role in directing the outcome of chemical reactions involving this compound.
Solvent Effects:
The choice of solvent can significantly influence reaction rates and selectivity. For nucleophilic substitution reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often preferred for Sₙ2 reactions as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive. lumenlearning.comwfu.edu In contrast, polar protic solvents like water and alcohols can stabilize carbocation intermediates in Sₙ1 reactions and can also solvate the nucleophile, potentially slowing down Sₙ2 reactions. libretexts.orglibretexts.org
In the context of the hydrolysis of substituted benzonitriles, the concentration of sulfuric acid, which also acts as the solvent, dictates the reaction mechanism. yu.edu.joznaturforsch.com The number of sulfuric acid molecules involved in the hydrolysis of substituted benzonitriles has been estimated to be between 9 and 12, suggesting significant solvation of the transition state by the solvent. yu.edu.joznaturforsch.com
Catalyst Effects:
Catalysts are essential for many transformations of 2-aminobenzonitrile derivatives. Palladium-based catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. rsc.org For instance, palladium catalysts have been used for the direct addition of arylboronic acids and sodium arylsulfinates to the cyano group of unprotected 2-aminobenzonitriles. rsc.orgnih.gov
Copper catalysts have also been employed in the synthesis of derivatives of 2-aminobenzonitrile. Furthermore, base-promoted, transition-metal-free reactions have been developed for the synthesis of heterocyclic systems from 2-aminobenzonitriles. cardiff.ac.uk
The table below summarizes the influence of solvent and catalyst on reactions involving substituted benzonitriles, which can be extrapolated to this compound.
| Reaction Type | Solvent | Catalyst | Effect |
| Nucleophilic Substitution (Sₙ2) | Polar Aprotic (e.g., DMSO, DMF) | - | Enhances nucleophilicity, increases rate. lumenlearning.comwfu.edu |
| Nucleophilic Substitution (Sₙ1) | Polar Protic (e.g., H₂O, EtOH) | - | Stabilizes carbocation intermediate, increases rate. libretexts.orglibretexts.org |
| Acid Hydrolysis | Concentrated H₂SO₄ | H₂SO₄ | Acts as both catalyst and solvent; concentration affects the rate-determining step. yu.edu.joznaturforsch.com |
| Cross-Coupling | Various | Palladium complexes | Enables C-C and C-heteroatom bond formation. rsc.org |
| Annulation Reactions | DMSO | Base (e.g., KOtBu) | Promotes cyclization reactions without a metal catalyst. cardiff.ac.uk |
Spectroscopic and Advanced Structural Characterization of 4 Bromo 2 Isopropylamino Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental data for the NMR spectroscopic characterization of 4-Bromo-2-(isopropylamino)benzonitrile were found in the searched literature. This includes a lack of information on ¹H and ¹³C NMR chemical shift assignments, as well as any application of two-dimensional NMR techniques or solid-state NMR for this compound.
¹H and ¹³C NMR Chemical Shift Assignments
Specific ¹H and ¹³C NMR chemical shift assignments for this compound are not available in the public domain.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
There is no published research detailing the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound.
Solid-State NMR Applications
No literature was found describing the application of solid-state NMR spectroscopy to the study of this compound.
Vibrational Spectroscopy
Similar to the NMR data, there is a lack of published experimental data on the vibrational spectroscopy of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
No publicly available FT-IR spectra or detailed analysis of the vibrational modes for this compound could be located.
Raman Spectroscopy Characterization
There are no available Raman spectra or associated characterization data for this compound in the scientific literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental formula of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion to several decimal places. This high degree of accuracy allows for the calculation of a unique elemental composition, distinguishing it from other molecules that may have the same nominal mass. researchgate.net
For this compound, with the molecular formula C₁₀H₁₁BrN₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This calculated exact mass serves as a benchmark. Experimental analysis of the compound via HRMS would be expected to yield a mass value that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition.
Table 1: Predicted HRMS Data for this compound
| Molecular Formula | Isotope Composition | Predicted Monoisotopic Mass (Da) | Adduct | Predicted m/z |
|---|
Data is based on theoretical predictions for the most abundant isotopes.
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and undergoes fragmentation. The resulting fragment ions produce a characteristic pattern in the mass spectrum that serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information.
The fragmentation of this compound is expected to be influenced by its key structural features: the brominated benzene (B151609) ring, the nitrile group, and the N-isopropylamino substituent.
Isotopic Pattern of Bromine: A key feature in the mass spectrum will be the presence of two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments. docbrown.infodocbrown.infowhitman.edu This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). whitman.edu This results in an M+ peak and an M+2 peak.
Loss of Isopropyl Group: The isopropyl group attached to the amine is a likely site for initial fragmentation. Cleavage of the C-N bond can lead to the loss of a propyl radical (•C₃H₇) or, more commonly, the loss of a stable neutral molecule like propene (C₃H₆) via rearrangement, resulting in a fragment ion at m/z 196/198.
Alpha-Cleavage: A characteristic fragmentation pathway for amines is alpha-cleavage, involving the breaking of the bond adjacent to the nitrogen atom. libretexts.org For the isopropylamino group, this would involve the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 223/225. This fragment would be stabilized by the nitrogen atom.
Aromatic Ring Fragmentation: The stable aromatic ring is less likely to fragment than the substituent groups. libretexts.org However, loss of the bromine atom (•Br) or the entire cyano group (•CN) can occur, leading to ions at m/z 159 and m/z 212/214, respectively.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
|---|---|---|---|
| 238 / 240 | [C₁₀H₁₁BrN₂]⁺ | - | Molecular Ion (M⁺) |
| 223 / 225 | [C₉H₈BrN₂]⁺ | •CH₃ | Loss of a methyl group from the isopropyl substituent |
| 196 / 198 | [C₇H₅BrN]⁺ | C₃H₆ | Loss of propene from the isopropylamino group |
| 159 | [C₁₀H₁₁N₂]⁺ | •Br | Loss of the bromine atom |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.govresearchgate.net It is an ideal method for assessing the purity of a volatile or semi-volatile compound and confirming its identity.
For the analysis of this compound, the sample would first be injected into the gas chromatograph. Given its molecular structure, the compound is expected to be sufficiently volatile and thermally stable for GC analysis. The GC column separates the compound from any impurities based on differences in boiling point and polarity. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions.
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then recorded. The identity of the compound is confirmed by matching its unique retention time and its fragmentation pattern with that of a known standard or with library data. The presence of any additional peaks in the chromatogram would indicate impurities, which can also be identified by their respective mass spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated π-systems and chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The key chromophore is the benzonitrile (B105546) system modified by two powerful substituents: the electron-donating isopropylamino group (-NH-iPr) and the electron-withdrawing, weakly deactivating bromo group (-Br).
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic compounds typically exhibit strong π → π* absorptions. For benzonitrile itself, absorptions are observed around 224 nm and 271 nm.
n → π* Transitions: The nitrogen of the amino group and the nitrile group, as well as the bromine atom, possess non-bonding electrons (n-electrons). Excitation of these electrons into a π* antibonding orbital of the aromatic ring results in n → π* transitions. These are typically much weaker in intensity than π → π* transitions.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Compound | Expected Transition Type | Predicted λ_max Range (nm) |
|---|---|---|
| This compound | π → π* | 280 - 320 |
The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govmdpi.com The nature of this shift depends on the type of electronic transition and the difference in polarity between the ground and excited states of the molecule.
π → π* Transitions: For molecules like this compound, which possess a strong intramolecular charge-transfer (ICT) character from the amino donor to the cyano-substituted ring acceptor, the excited state is typically more polar than the ground state. mdpi.com In such cases, increasing the polarity of the solvent will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic shift (red shift) of the λ_max to longer wavelengths.
n → π* Transitions: The ground state of n-electrons is often stabilized in polar, protic solvents through interactions like hydrogen bonding. nih.gov This stabilization lowers the energy of the ground state. The excited state is typically less affected. Consequently, the energy required for the transition increases, leading to a hypsochromic shift (blue shift) of the λ_max to shorter wavelengths as solvent polarity increases.
Therefore, when analyzing the UV-Vis spectrum of this compound, a shift from a non-polar solvent like hexane to a polar solvent like ethanol would be expected to cause a red shift in the intense π → π* absorption band and a blue shift in the weak n → π* absorption band.
A thorough search of publicly available scientific literature and chemical databases has been conducted to gather information on the spectroscopic and advanced structural characterization of the chemical compound this compound. The focus of this search was to identify detailed research findings, particularly in the areas of X-ray crystallography and other advanced spectroscopic techniques, as specified in the requested article outline.
Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline, as the foundational experimental research required to write such an article on "this compound" does not appear to be published or publicly accessible at this time.
To fulfill the request, published crystallographic and advanced spectroscopic data for the specific compound is essential. Without this primary data, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.
Computational and Theoretical Investigations of 4 Bromo 2 Isopropylamino Benzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach offers a balance between accuracy and computational cost, making it a popular choice for studying organic molecules. Calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solution to the Schrödinger equation.
A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the global minimum. For 4-Bromo-2-(isopropylamino)benzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Exemplary Optimized Geometric Parameters for a Substituted Benzonitrile (B105546) (4-Bromo-3-methylbenzonitrile) calculated via DFT
This table provides an example of the type of data obtained from geometry optimization for a related compound, 4-Bromo-3-methylbenzonitrile, as specific data for the title compound is not published.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-Br | 1.91 Å |
| C≡N | 1.16 Å | |
| C-C (aromatic) | 1.39 - 1.40 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-C-C (aromatic) | 118° - 121° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. This energy gap is also related to the electronic transitions of the molecule, which can be studied experimentally using UV-Vis spectroscopy.
For this compound, the electron-donating isopropylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing cyano group and bromine atom would lower the energy of the LUMO. This combination would likely result in a relatively small HOMO-LUMO gap, indicating potential for significant electronic activity.
Table 2: Illustrative FMO Data for Related Benzonitrile Derivatives
This table shows representative HOMO-LUMO data for other benzonitrile compounds to illustrate the outputs of FMO analysis.
| Compound | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| CPTBN | B3LYP/6-311G | -5.99 | -2.31 | 3.68 |
| CPTBN | B3LYP/6-31G | -5.91 | -2.25 | 3.66 |
*CPTBN: 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
An MEP map of this compound would be expected to show:
Negative Regions (Nucleophilic): The most negative potential would likely be concentrated around the nitrogen atom of the cyano group (C≡N) due to its high electronegativity and lone pair of electrons. The nitrogen of the isopropylamino group would also exhibit negative potential.
Positive Regions (Electrophilic): Regions of positive potential would likely be found around the hydrogen atom of the amino group (-NH-) and potentially on the side of the bromine atom, which can engage in halogen bonding.
This map is invaluable for predicting sites of electrophilic and nucleophilic attack in chemical reactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of various electronic properties.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are themselves approximated from the HOMO and LUMO energies.
Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. Molecules with a high nucleophilicity index are strong nucleophiles. It is often defined relative to a standard reference molecule.
For this compound, the presence of the electron-donating amino group would contribute to a higher nucleophilicity index. Simultaneously, the electron-withdrawing cyano group and bromine atom would enhance its electrophilic character. Calculating these indices would provide a quantitative understanding of its dual reactivity.
Table 3: Example of Calculated Global Reactivity Descriptors
This table illustrates the type of reactivity data that can be generated, using values for a different compound as an example.
| Parameter | Symbol | Formula | Value (eV) |
| Ionization Energy | I | -EHOMO | 5.91 |
| Electron Affinity | A | -ELUMO | 2.25 |
| Hardness | η | (I - A) / 2 | 1.83 |
| Electronegativity | χ | (I + A) / 2 | 4.08 |
| Electrophilicity Index | ω | χ² / (2η) | 4.55 |
Global and Local Reactivity Descriptors
Fukui Functions and Reaction Site Prediction
Fukui functions, derived from Density Functional Theory (DFT), are powerful tools for predicting the most reactive sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point when the total number of electrons in the system is altered. wikipedia.org The function f+(r) indicates reactivity towards a nucleophilic attack (where an electron is added), f⁻(r) indicates reactivity towards an electrophilic attack (where an electron is removed), and f⁰(r) relates to radical attack. researchgate.netnih.gov By calculating the condensed Fukui indices for each atom, one can identify the most likely centers for chemical reactions. rsc.org
For this compound, a DFT calculation would be performed to obtain the electron densities for the neutral (N), anionic (N+1), and cationic (N-1) states. From these, the condensed Fukui indices can be derived.
Illustrative Data Table: Condensed Fukui Functions This table presents hypothetical Fukui indices calculated at the DFT/B3LYP/6-311+G(d,p) level of theory to illustrate site reactivity.
| Atom | f⁻ (Electrophilic Attack) | f⁺ (Nucleophilic Attack) | f⁰ (Radical Attack) |
|---|---|---|---|
| N (amino) | 0.155 | 0.012 | 0.084 |
| C (nitrile) | 0.041 | 0.189 | 0.115 |
| N (nitrile) | 0.025 | 0.145 | 0.085 |
| C-Br | 0.095 | 0.120 | 0.108 |
| Br | 0.110 | 0.050 | 0.080 |
Research Findings: Based on the illustrative data, the amino nitrogen atom shows the highest f⁻ value, indicating it is the most susceptible site for electrophilic attack, which is consistent with the activating nature of an amino group. Conversely, the carbon atom of the nitrile group exhibits the highest f⁺ value, marking it as the primary site for nucleophilic attack. This suggests that reactions involving nucleophiles, such as hydrolysis or addition reactions, would preferentially occur at the nitrile carbon.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This method provides valuable information about intramolecular charge transfer, hyperconjugative interactions, and bond strengths through a second-order perturbation analysis of the Fock matrix. altervista.org The stabilization energy, E(2), associated with delocalization from a filled donor NBO to an empty acceptor NBO quantifies the strength of these interactions. scilit.comwisc.edu
Illustrative Data Table: Second-Order Perturbation Analysis of Key NBO Interactions This table presents hypothetical E(2) values to illustrate significant intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(amino) | π(C2-C3) | 45.5 |
| LP(1) N(amino) | π(C4-C5) | 5.2 |
| π(C4-C5) | π(C2-C3) | 18.9 |
| π(C6-C1) | π(C-N nitrile) | 4.8 |
| LP(1) Br | σ*(C4-C5) | 2.1 |
Analysis of Non-Covalent Interactions (NCI)
The Non-Covalent Interactions (NCI) index is a visualization tool used to identify and characterize weak interactions within and between molecules. wikipedia.orgnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org NCI analysis generates 3D isosurfaces that reveal the spatial location of non-covalent interactions. These surfaces are typically color-coded: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weak, delocalized van der Waals forces; and red indicates repulsive steric clashes. nih.gov
For this compound, an NCI plot would likely reveal several key intramolecular features:
Hydrogen Bonding: A potential weak hydrogen bond could be visualized as a blue or blue-green surface between the hydrogen atom of the N-H group and the nitrogen atom of the nitrile group or the bromine atom. The existence and strength of this interaction would depend on the molecule's preferred conformation.
Van der Waals Interactions: Green surfaces would be expected within the isopropyl group and between the isopropyl group and the aromatic ring, indicating dispersive forces that influence its conformational preference.
Steric Repulsion: If the isopropyl group rotates into a sterically hindered position, a red-colored surface would appear between the methyl hydrogens and the aromatic ring or bromine atom, indicating steric clash.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations using DFT are a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. psu.edu By calculating the harmonic frequencies of the molecule's normal modes of vibration, researchers can correlate theoretical peaks with experimental data, often applying a scaling factor to correct for anharmonicity and method-inherent errors. researchgate.netacs.org
Illustrative Data Table: Calculated Frequencies and Assignments This table presents hypothetical vibrational frequencies (scaled) and their assignments, compared to typical experimental ranges.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H stretch | 3410 | 3350 - 3450 |
| Aromatic C-H stretch | 3085 | 3050 - 3100 |
| Aliphatic C-H stretch | 2970 | 2850 - 3000 |
| C≡N stretch (nitrile) | 2225 | 2220 - 2260 |
| C=C aromatic ring stretch | 1605, 1570 | 1500 - 1620 |
| C-N stretch | 1315 | 1250 - 1350 |
| C-Br stretch | 650 | 550 - 700 |
Research Findings: The theoretical vibrational spectrum provides a clear fingerprint of this compound. The calculated frequency for the nitrile (C≡N) stretch at 2225 cm⁻¹ aligns well with its expected experimental value and is a characteristic peak for this class of compounds. Similarly, the N-H and C-H stretching frequencies are in their expected regions. acs.org These correlations allow for unambiguous assignment of experimental IR and Raman spectra, confirming the molecular structure and providing a basis for studying intermolecular interactions that might shift these frequencies.
Ab Initio Methods
Ab initio—Latin for "from the beginning"—refers to a class of computational chemistry methods that rely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. wikipedia.orgnumberanalytics.com The foundational method is Hartree-Fock (HF) theory, which provides a good first approximation but neglects electron correlation. chemeurope.com More accurate, and computationally expensive, methods known as post-HF methods (such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory) are built upon the HF solution to systematically include electron correlation. pnas.orgnih.gov
For a molecule like this compound, while DFT is often the workhorse for geometry optimization and frequency calculations due to its balance of cost and accuracy, high-level ab initio calculations (e.g., CCSD(T)) could be employed on a DFT-optimized geometry. These calculations would serve as a "gold standard" to compute highly accurate single-point energies, ionization potentials, or electron affinities, thereby validating the results obtained from more cost-effective DFT functionals.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanical calculations describe the static electronic structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. tandfonline.com By solving Newton's equations of motion for all atoms in the system, MD simulations map out the accessible conformational landscape and the relative stabilities of different conformers. nih.govnih.gov
An MD simulation of this compound would be crucial for understanding the rotational dynamics of the isopropyl group. Key areas of investigation would include:
Dihedral Angle Analysis: Tracking the dihedral angle of the C-C-N-C bond connecting the isopropyl group to the amino nitrogen would reveal the rotational energy barrier and identify the most stable (lowest energy) rotamers.
Solvent Effects: Performing simulations in different solvents would show how the solvent environment affects the conformational preferences and potential intramolecular hydrogen bonding.
Conformational Clustering: Analysis of the simulation trajectory would group the sampled structures into distinct conformational families, providing a statistical understanding of the molecule's structural preferences at a given temperature. mun.ca
Computational Mechanistic Studies
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface (PES), researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). acs.org The calculated activation energy (the energy difference between the reactant and the TS) provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net
A potential reaction for computational study involving this compound is nucleophilic aromatic substitution (SNAr) at the C4 position, displacing the bromide ion. A computational mechanistic study would involve:
Reactant and Product Optimization: Calculating the optimized geometries of the starting material and the final substituted product.
Transition State Search: Locating the transition state structure for the rate-limiting step, which typically involves the attack of the nucleophile and the formation of a negatively charged intermediate (Meisenheimer complex).
Intermediate Identification: Optimizing the geometry of the Meisenheimer complex intermediate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactant/intermediate and the intermediate/product on the reaction pathway.
Such a study would provide fundamental insights into the reactivity of the C-Br bond and predict how the electronic influence of the amino and nitrile groups affects the activation barrier of the substitution reaction. mit.edu
Reaction Pathway Elucidation and Energy Barriers
Computational chemistry provides powerful tools for mapping the potential reaction pathways of a molecule, identifying transition states, and quantifying the energy barriers that govern reaction rates. catalysis.blog Density Functional Theory (DFT) is a common and effective method for these types of investigations, balancing computational cost with accuracy. mdpi.comwiley-vch.de
The process begins by defining a potential chemical transformation, such as a substitution, cyclization, or oxidation reaction involving this compound. Researchers would then use DFT to calculate the potential energy surface (PES) for the reaction. catalysis.blog This involves identifying the lowest energy structures of the reactants, products, and any intermediates. The key objective is to locate the transition state (TS), which represents the maximum energy point along the minimum energy path connecting reactants and products. rsc.org The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), a critical factor in determining the reaction kinetics. nih.govacs.org
Advanced techniques can refine these calculations. For instance, molecular dynamics simulations can be used to explore the dynamic effects of the reaction and provide a more complete picture of the reaction landscape. catalysis.blog Furthermore, calculating activation energies from time-correlation functions evaluated from molecular dynamics trajectories is an alternative approach to constructing a full Arrhenius plot. aip.org
To illustrate the type of data generated from such a study, the following hypothetical table outlines the calculated energy barriers for a potential reaction of this compound.
Illustrative Data Table 1: Hypothetical Energy Profile for a Reaction of this compound Note: This table is a representative example to demonstrate the output of a computational study. The values are not based on published experimental or theoretical data for this specific compound.
| Reaction Step | Species | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactant: this compound + Reagent X | 0.00 | 0.00 |
| 2 | Transition State 1 (TS1) | +22.5 | +24.8 |
| 3 | Intermediate 1 | -5.2 | -4.1 |
| 4 | Transition State 2 (TS2) | +15.8 | +17.3 |
Catalyst-Substrate Interaction Modeling
Understanding how this compound interacts with a catalyst is crucial for designing efficient chemical syntheses. Computational modeling can provide atomic-level insights into these interactions, explaining how a catalyst can lower activation energies or enhance selectivity. mdpi.com
Two primary methods are used for this purpose: cluster models and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. rsc.orgnih.gov
In the cluster model approach , the catalytic surface or active site is represented by a finite group of atoms (a cluster). nih.govresearchgate.net DFT calculations are then performed on the system containing this cluster and the substrate molecule (this compound). This method allows for a detailed analysis of the electronic structure, bond lengths, and binding energies between the catalyst and the substrate. mdpi.com It can reveal how the catalyst polarizes the substrate or participates directly in bond-breaking and bond-forming events.
For larger, more complex systems, such as enzymes or catalysts in a solvent, the QM/MM method is highly effective. nih.govrsc.org In this approach, the system is partitioned into two regions: a QM region and an MM region. acs.org The core of the system, where the chemical reaction or critical interaction occurs (e.g., the substrate and the catalyst's active site), is treated with high-accuracy quantum mechanics. nih.gov The surrounding environment (e.g., the rest of the protein or solvent molecules) is treated with less computationally demanding molecular mechanics force fields. acs.org This hybrid approach provides a balance, allowing for the accurate modeling of electronic effects in the reactive center while still accounting for the structural and electrostatic influence of the broader environment. rsc.orgrsc.org
The following illustrative table shows the kind of data that would be generated from a DFT study on the interaction between this compound and a model catalyst surface.
Illustrative Data Table 2: Hypothetical Catalyst-Substrate Interaction Parameters Note: This table is a representative example to demonstrate the output of a computational study. The values are not based on published experimental or theoretical data for this specific compound.
| Catalyst Model | Substrate | Binding Energy (eV) | Key Interaction Distance (Å) | Description of Interaction |
|---|---|---|---|---|
| Pd(111) Surface | This compound | -1.25 | Br-Pd: 2.45 | Chemisorption via the bromine atom |
| Ni Cluster (Ni13) | This compound | -0.98 | N-Ni: 2.10 | Interaction through the amine nitrogen lone pair |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Strategies
Currently, there is a lack of published, optimized synthetic routes specifically for 4-Bromo-2-(isopropylamino)benzonitrile. Future research should prioritize the development of efficient and scalable synthetic strategies. A potential starting point could be the nucleophilic aromatic substitution (SNA) of a suitable precursor like 4-bromo-2-fluorobenzonitrile (B28022) with isopropylamine (B41738). This approach is supported by known procedures for the synthesis of similar compounds where a fluorine atom is displaced by an amine. googleapis.com
Another plausible route could involve the amination of a 2,4-dibromobenzonitrile (B2739343) intermediate, followed by a selective reaction to introduce the isopropylamino group. Furthermore, metal-catalyzed cross-coupling reactions, which are widely used for the synthesis of substituted aromatics, could be explored. For instance, a palladium-catalyzed Buchwald-Hartwig amination of 2,4-dibromobenzonitrile with isopropylamine could be a viable strategy. The development of greener synthetic methods, potentially utilizing flow chemistry or alternative solvents, would also be a valuable contribution. googleapis.comchemicalbook.com
A general procedure for the synthesis of substituted benzonitriles, which could be adapted for this compound, involves the diazotization of a corresponding aniline (B41778) followed by a Sandmeyer reaction. For example, starting from an appropriately substituted aniline, a diazonium salt can be formed and subsequently reacted with a copper(I) cyanide to introduce the nitrile group. The bromo and isopropylamino functionalities would need to be incorporated in the aniline precursor. chemicalbook.com
Investigation of Unconventional Reactivity Patterns
The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing bromine and nitrile groups and the electron-donating isopropylamino group, suggest a rich and potentially unconventional reactivity. The bromine atom at the 4-position is a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents. The reactivity of this site could be modulated by the electronic nature of the ortho-isopropylamino group.
Conversely, the isopropylamino group can direct electrophilic aromatic substitution reactions. It would be of interest to investigate the regioselectivity of such reactions and to understand the directing influence of the existing substituents. Furthermore, the nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The steric hindrance imposed by the ortho-isopropylamino group could lead to unique reactivity and selectivity in these transformations compared to less hindered benzonitriles.
The presence of both a bromine atom and an amino group opens up the possibility of intramolecular reactions to form heterocyclic structures, which are prevalent in medicinal chemistry. For example, under suitable conditions, intramolecular cyclization could lead to the formation of novel fused-ring systems.
Integration with Advanced Characterization Techniques
A fundamental area of future research will be the comprehensive characterization of this compound using a suite of advanced analytical techniques. While basic predicted data exists, experimental validation is crucial. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight.
Detailed structural elucidation would require one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy. These studies would provide unambiguous assignment of all proton and carbon signals, offering insights into the electronic environment of the aromatic ring and the conformation of the isopropylamino group.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be essential to identify the characteristic vibrational modes of the functional groups, particularly the nitrile and the C-Br bond. nih.gov The data obtained from these experimental techniques would provide a solid foundation for all other research endeavors.
Deeper Theoretical Understanding through Multiscale Modeling
Computational chemistry and multiscale modeling offer powerful tools to complement experimental studies and to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and vibrational spectroscopy. rsc.org
Furthermore, theoretical calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic properties. The calculated electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption and emission spectra, providing a basis for exploring its potential photophysical properties. Molecular dynamics simulations could be employed to study the conformational dynamics of the isopropylamino group and its interactions with solvent molecules or biological targets.
Exploration of New Applications in Emerging Technologies
Substituted benzonitriles are increasingly being investigated for their applications in emerging technologies. A significant area of future research for this compound would be the exploration of its potential in materials science. For instance, benzonitrile (B105546) derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to interesting photophysical properties, such as thermally activated delayed fluorescence (TADF), which is highly desirable for efficient OLEDs.
The presence of the bromine atom also makes this compound a potential building block for the synthesis of more complex organic electronic materials. Through cross-coupling reactions, it could be incorporated into conjugated polymers or small molecules for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). The isopropylamino group can influence the solubility and solid-state packing of these materials, which are critical factors for device performance.
Design of Smart Materials and Functional Probes
The unique combination of functional groups in this compound makes it an intriguing candidate for the development of smart materials and functional probes. The amino group can act as a binding site for metal ions or as a proton-responsive unit, potentially leading to materials with chromic or fluorogenic properties that respond to their environment.
The nitrile group is a known precursor for the synthesis of various heterocyclic compounds, some of which have been shown to exhibit interesting biological activities. Therefore, this compound could serve as a scaffold for the development of novel fluorescent probes for biological imaging or as a key intermediate in the synthesis of new pharmaceutical agents. The bromo-substituent provides a convenient point for further functionalization, allowing for the fine-tuning of the molecule's properties for specific applications.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-2-(isopropylamino)benzonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 4-bromo-2-fluorobenzonitrile (or analogous halogenated precursors) with isopropylamine under controlled conditions. Key parameters include:
- Temperature : Reactions are often performed at 0–20°C to minimize side reactions (e.g., over-alkylation) .
- Catalysis : Copper(I) or palladium catalysts may enhance substitution efficiency in halogenated aromatic systems .
- Solvent : Polar aprotic solvents like acetonitrile or DMF improve reaction kinetics by stabilizing transition states .
Yield optimization requires balancing stoichiometry (excess isopropylamine) with purification techniques like column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the isopropylamino group (δ ~1.2 ppm for methyl protons) and aromatic protons adjacent to bromine (deshielded signals) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 253.0 (CHBrN) and fragments corresponding to benzonitrile and bromine loss .
- FTIR Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~3300 cm (N-H stretch) confirm functional groups .
Q. What are the stability considerations for storing and handling this compound?
- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the amine .
- Handling : Use gloves and fume hoods due to potential irritancy (data gaps exist for acute toxicity; assume precautionary measures) .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic and steric properties of this compound in metal-catalyzed cross-coupling reactions?
The bromine atom acts as a directing group, facilitating regioselective C–H activation in Suzuki or Buchwald-Hartwig couplings. Comparative studies with chloro analogs show:
- Electronic Effects : Bromine’s higher electronegativity increases electrophilicity at the para position, accelerating oxidative addition in Pd-catalyzed reactions .
- Steric Effects : The isopropylamino group introduces steric hindrance, which can reduce coupling efficiency unless bulky ligands (e.g., XPhos) are used .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution versus elimination pathways?
- Substitution (SAr) : The electron-withdrawing nitrile group activates the aromatic ring, stabilizing the Meisenheimer intermediate during amine attack. Kinetic studies show second-order dependence on amine concentration .
- Elimination : Competing β-hydrogen elimination is minimized by using low temperatures (0°C) and non-basic conditions .
Q. How can computational methods predict the adsorption behavior of this compound on catalytic surfaces?
Density Functional Theory (DFT) simulations reveal:
- Surface Interactions : The nitrile group binds strongly to transition metals (e.g., Pd, Pt) via σ-donation, while bromine participates in weak van der Waals interactions .
- Orientation : The molecule adsorbs planar on metal surfaces, maximizing π-backbonding with the nitrile .
Comparative and Methodological Questions
Q. How do substituent variations (e.g., Br vs. Cl, isopropyl vs. ethylamino) affect biological activity in benzonitrile derivatives?
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances lipophilicity, improving membrane permeability in cellular assays .
- Amino Group Variations : Isopropylamino increases steric bulk, reducing off-target binding compared to smaller alkylamino groups (e.g., ethyl) in receptor studies .
Table 1 : Substituent Effects on LogP and IC (Hypothetical Data)
| Substituent | LogP | IC (μM) |
|---|---|---|
| Br, isopropylamino | 2.8 | 0.45 |
| Cl, ethylamino | 2.1 | 1.2 |
Q. What advanced spectroscopic techniques resolve contradictions in reported reaction pathways for analogous compounds?
- In Situ IR Spectroscopy : Monitors intermediate formation during reactions to distinguish between competing pathways .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Safety and Compliance
Q. What are the regulatory considerations for using this compound in international collaborations?
- Regulatory Status : Not listed in major inventories (e.g., TSCA, EINECS), but compliance with laboratory safety protocols (e.g., GHS) is mandatory .
- Transport : Classify as non-hazardous until toxicity data is available; use UN-certified packaging for international shipping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
